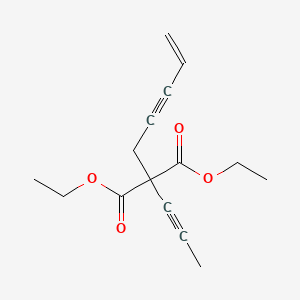
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound features both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis. It is known for its unique structure, which includes a pent-4-en-2-yn-1-yl group and a prop-1-yn-1-yl group attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate alkyne and alkene precursors. One common method is the alkylation of diethyl propanedioate with pent-4-en-2-yn-1-yl bromide and prop-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (prop-2-yn-1-yl)propanedioate
- Diethyl (pent-4-en-1-yl)propanedioate
- Diethyl (prop-2-yn-1-yloxy)benzylidenepropanedioate
Uniqueness
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a diverse range of chemical reactivity. This dual functionality allows for the synthesis of a wide variety of derivatives and makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
66014-44-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-pent-4-en-2-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h5H,1,7-8,12H2,2-4H3 |
InChI Key |
VXJIMPZTYRVGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#CC=C)(C#CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















